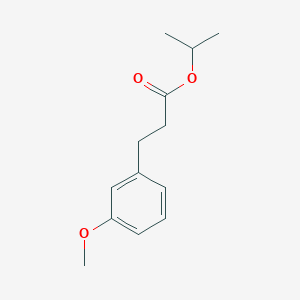
6,7-Dimethylindolizine-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethylindolizine-5,8-dione is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylindolizine-5,8-dione typically involves the cyclization of pyrrolylmagnesium bromide with dimethylmaleic anhydride . This reaction proceeds through a series of steps, including the formation of an intermediate followed by cyclization to yield the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethylindolizine-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethylindolizine-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6,7-Dimethylindolizine-5,8-dione involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of active research.
Vergleich Mit ähnlichen Verbindungen
Indolizine: The parent compound of 6,7-Dimethylindolizine-5,8-dione, known for its biological activity.
Pyrrolo[1,2-b]isoquinoline-5,10-dione: Another related compound with similar structural features and chemical properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
129339-61-3 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
6,7-dimethylindolizine-5,8-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-7(2)10(13)11-5-3-4-8(11)9(6)12/h3-5H,1-2H3 |
InChI-Schlüssel |
TYIDYDYHYZTXGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N2C=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


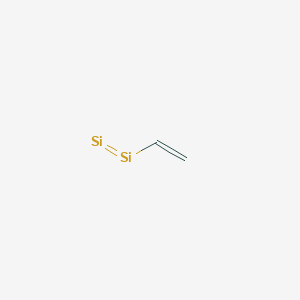
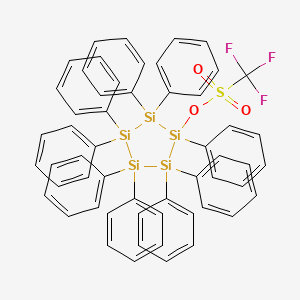
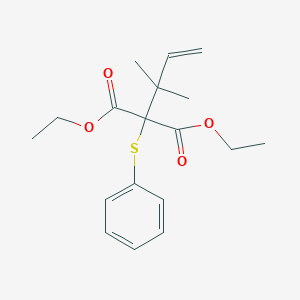
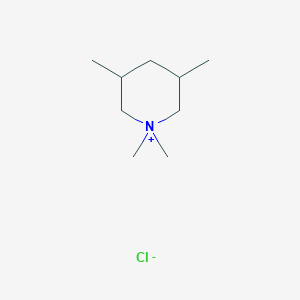
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
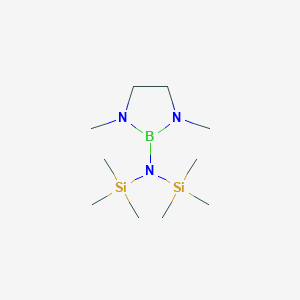
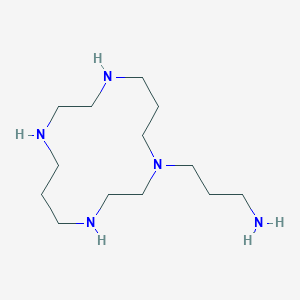
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
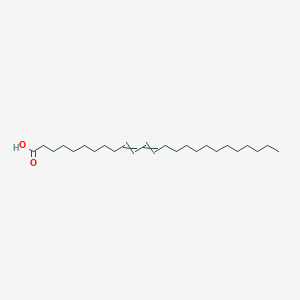
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
